molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3

4-(Aminomethyl)-2,6-dimethylphenol

Cat. No. B1282906
Key on ui cas rn: 876-15-3
M. Wt: 151.21 g/mol
InChI Key: YZNPLEYSBNPOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750040B2

Procedure details

To a suspension of LiAlH4 (1.51 g, 39.8 mmol) in diethyl ether (40 mL) a solution of 4-hydroxy-3,5-dimethylbenzonitrile (4.89 g, 33.2 mmol) in diethyl ether (20 mL) and THF (10 mL) is added dropwise at rt. The mixture is stirred at rt for 22 h before it is cooled with an ice-bath and carefully treated with water (10 mL), acidified with 25% aq. HCl and diluted with water (30 mL). The mixture is extracted with diethyl ether. The etheral extract is discarded. The aqueous phase is basified to pH˜8 by adding solid NaHCO3, saturated with NaCl, and extracted with diethyl ether followed by EA. The combined organic extracts are dried over MgSO4 and evaporated to leave 4-aminomethyl-2,6-dimethyl-phenol (1.20 g) as a solid. LC-MS: tR=0.51 min, [M+1]+=152.19.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]1[C:15]([CH3:16])=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[CH3:17].Cl>C(OCC)C.C1COCC1.O>[NH2:13][CH2:12][C:11]1[CH:10]=[C:9]([CH3:17])[C:8]([OH:7])=[C:15]([CH3:16])[CH:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4.89 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 22 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at rt
TEMPERATURE
Type
TEMPERATURE
Details
is cooled with an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The etheral extract
ADDITION
Type
ADDITION
Details
by adding solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl, and extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NCC1=CC(=C(C(=C1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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